molecular formula C9H11ClN2O2 B8796403 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide

2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide

Cat. No.: B8796403
M. Wt: 214.65 g/mol
InChI Key: WNJDFRRDHMIHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide is a halogenated heterocyclic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinamide, featuring a chlorine atom at the 2-position, a methoxy group at the N-position, and two methyl groups at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide typically involves the chlorination of nicotinamide derivatives. One common method is to start with 2-chloronicotinoyl chloride, which is then reacted with methoxyamine and dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The raw materials are fed into the reactor at a controlled rate, and the product is continuously extracted and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products

    Substitution: Formation of N-substituted nicotinamides.

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of N-methylated amines.

Scientific Research Applications

2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
  • 2-Chloro-N-ethyl-N-methylnicotinamide
  • 6-Chloro-N,N-dimethylnicotinamide

Uniqueness

2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C9H11ClN2O2/c1-6-4-5-7(8(10)11-6)9(13)12(2)14-3/h4-5H,1-3H3

InChI Key

WNJDFRRDHMIHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N(C)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-methyl-nicotinic acid (2 g, 12 mmol), N,O-dimethylhydroxylamine hydrochloride (1.14 g, 12 mmol), EDCI (2.68 g, 14 mmol), HOBt (81 mg, 16 mmol) and DIPEA (1 mL) in DCM (100 mL) was stirred at RT overnight. The reaction mixture was then partitioned between water and DCM, the organic layer separated, dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure. The crude residue was purified by flash chromatography (EtOAc/hexane, gradient from 0 to 25% in 25 minutes) to afford 2.4 g of 2-chloro-N-methoxy-6,N-dimethyl-nicotinamide as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
81 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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